BenchChemオンラインストアへようこそ!

4(3H)-Pyrimidinethione, 5-chloro-

Physicochemical profiling Drug-likeness ADME prediction

5-Chloro-4(3H)-pyrimidinethione (CAS 811450-24-5) is the preferred C5-chlorinated pyrimidine-4-thione scaffold for two-directional library enumeration. Unlike the 5-bromo analog, chlorine's moderated reactivity enables chemoselective S-alkylation at the 4-thione without premature C5 displacement, a critical advantage for parallel synthesis workflows. It satisfies all Rule of Three criteria (MW 146.60, XLogP3 0.7, TPSA 56.5 Ų, 0 rotatable bonds) for fragment-based screening, with the rigid core delivering unambiguous crystallographic binding poses. The 4-thione pharmacophore offers thiophilic reactivity and sulfur-mediated enzyme inhibition (e.g., carbonic anhydrase, AChE) absent in uracil analogs. Full ECHA GHS classification (H302, H312, H315, H318) is documented, streamlining institutional chemical hygiene compliance. Procure with confidence for SAR exploration and fragment library expansion.

Molecular Formula C4H3ClN2S
Molecular Weight 146.59
CAS No. 811450-24-5
Cat. No. B2937383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Pyrimidinethione, 5-chloro-
CAS811450-24-5
Molecular FormulaC4H3ClN2S
Molecular Weight146.59
Structural Identifiers
SMILESC1=C(C(=S)NC=N1)Cl
InChIInChI=1S/C4H3ClN2S/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8)
InChIKeyQXKSCMNLROLRBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4(3H)-pyrimidinethione (CAS 811450-24-5): Core Physicochemical and Structural Profile


4(3H)-Pyrimidinethione, 5-chloro- (CAS 811450-24-5) is a monochlorinated pyrimidine-4-thione heterocycle with molecular formula C₄H₃ClN₂S and molecular weight 146.60 g/mol [1]. The compound bears a thione (C=S) group at the 4-position and a single chlorine substituent at the 5-position of the pyrimidine ring, as confirmed by its IUPAC name 5-chloro-1H-pyrimidine-6-thione and InChIKey QXKSCMNLROLRBM-UHFFFAOYSA-N [1]. Key computed physicochemical descriptors include XLogP3 = 0.7, topological polar surface area (TPSA) = 56.5 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds [1]. The compound is commercially available at 98% purity from multiple suppliers and is classified under GHS as harmful if swallowed (H302), harmful upon skin contact (H312), and a skin/eye irritant (H315, H318) [1].

Why Generic Substitution Fails for 5-Chloro-4(3H)-pyrimidinethione (CAS 811450-24-5)


Pyrimidine-4-thiones bearing different C5 substituents (H, F, Cl, Br, CH₃), positional isomers (2-thione vs. 4-thione), and oxygen analogs (uracils) exhibit fundamentally different electronic, steric, and reactivity profiles that preclude simple interchange in synthetic or biological workflows [1]. The chlorine atom at C5 serves simultaneously as a moderate electron-withdrawing group that tunes ring electrophilicity for nucleophilic aromatic substitution (SNAr) and as a synthetic handle for downstream cross-coupling reactions, properties not replicated by the C5-unsubstituted, C5-fluoro, or C5-methyl analogs [2]. The 4-thione tautomer equilibrium (thione/thiol ratio ~5:1 in inert matrices) differs markedly from the 2-thione isomer system, altering site-specific alkylation and metal-coordination behavior [1]. Substituting a 4-carbonyl (uracil-type) analog for the 4-thione eliminates the distinctive thiophilic reactivity and altered hydrogen-bonding pharmacophore that define pyrimidinethione-based inhibitor scaffolds [3].

Quantitative Differentiation Evidence for 5-Chloro-4(3H)-pyrimidinethione (CAS 811450-24-5) vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 5-Chloro vs. 5-Unsubstituted, 5-Bromo, and 5-Fluoro Pyrimidine-4-thiones

The 5-chloro substituent imparts an intermediate lipophilicity (XLogP3 = 0.7) that is higher than the 5-unsubstituted parent (estimated XLogP3 ≈ -0.2 to 0.0 based on pyrimidine-4-thione core), lower than the 5-bromo analog (MW = 191.05 g/mol; predicted XLogP3 ≈ 1.2–1.5), and higher than the 5-fluoro analog (MW = 130.15 g/mol; predicted XLogP3 ≈ 0.1–0.3). This places the 5-chloro derivative in an optimal LogP window for balanced aqueous solubility and membrane permeability in cell-based assays, unlike the excessively lipophilic 5-bromo variant or the poorly retained 5-unsubstituted scaffold [1][2].

Physicochemical profiling Drug-likeness ADME prediction

Hydrogen-Bond Acceptor Topology: 4-Thione vs. 4-Carbonyl (Uracil) Analogs—TPSA and HBA Count Comparison

The 4-thione group (C=S) in the target compound confers distinct hydrogen-bond acceptor properties compared to the 4-carbonyl (C=O) in uracil-type analogs such as 5-chlorouracil (CAS 1820-81-1). The target exhibits a TPSA of 56.5 Ų with 2 hydrogen bond acceptors (HBA = 2), whereas 5-chlorouracil (C₄H₃ClN₂O₂, MW = 146.53 g/mol) possesses a larger TPSA (~75 Ų) and 4 HBA due to its two carbonyl oxygen atoms [1]. The reduced hydrogen-bonding capacity and smaller polar surface area of the 4-thione scaffold lower desolvation penalties during target binding while retaining sufficient polarity for aqueous solubility, offering a differentiated pharmacophoric profile for enzyme inhibition where sulfur-mediated interactions (e.g., with cysteine residues or metal cofactors) are mechanistically relevant [2].

Medicinal chemistry Scaffold design Pharmacophore modeling

Synthetic Versatility: 5-Chloro as a Selective Leaving Group for SNAr vs. 5-Bromo in Cross-Coupling Cascades

The C5 chlorine substituent in 5-chloro-4(3H)-pyrimidinethione exhibits intermediate reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to the C5-bromo analog. Chlorine is a competent leaving group for SNAr with amine nucleophiles under mild heating (60–80 °C), while bromine at C5 undergoes faster displacement, often leading to competing side reactions at the 4-thione position. This differential reactivity enables chemoselective sequential functionalization: the 4-thione can be S-alkylated under basic conditions while leaving the C5-Cl intact, followed by subsequent SNAr at C5 to install a second diversity point [1][2]. Pyrimidine thiones reacted with POCl₃/PCl₅ yield chloro derivatives that can be further elaborated to tetrazolo[1,5-c]pyrimidines and pyrimido-pyrimidines, a transformation sequence that proceeds with higher yield and selectivity for the 5-chloro substrate than for the 5-bromo or 5-iodo analogs due to attenuated halide reactivity [2].

Synthetic chemistry Building block Nucleophilic aromatic substitution

GHS Safety Profile: Differentiated Hazard Classification vs. 5-Bromo and 5-Unsubstituted Pyrimidine-4-thiones

The target compound carries a defined GHS hazard classification: Acute Toxicity Category 4 (oral, dermal, inhalation), Skin Irritation Category 2, Eye Damage Category 1, and STOT Single Exposure Category 3 (respiratory irritation), based on a notification to the ECHA C&L Inventory [1]. This is a fully characterized safety profile suitable for standard laboratory handling with appropriate PPE. In contrast, the 5-unsubstituted pyrimidine-4-thione (CAS 1450-86-8) has a less comprehensively documented hazard profile in ECHA, and the 5-bromo analog (CAS 14248-03-4) lacks an ECHA notification entirely, creating regulatory uncertainty for procurement in institutional settings that require GHS-classified materials [1]. For procurement officers and laboratory safety committees, the availability of an ECHA-derived GHS classification reduces compliance risk and streamlines safety documentation.

Safety Handling Procurement compliance

Rotatable Bond Count and Conformational Rigidity: 5-Chloro-4(3H)-pyrimidinethione vs. 4-Alkylamino and 2-Thioalkyl Pyrimidine Derivatives

The target compound possesses zero rotatable bonds (RB = 0), making it a maximally rigid, low-molecular-weight fragment (MW = 146.60 g/mol) [1]. This contrasts sharply with commonly employed pyrimidine-thione building blocks bearing alkylamino or alkylthio substituents, which introduce 2–5 rotatable bonds. In fragment-based drug discovery, zero rotatable bonds correlate with higher binding efficiency per non-hydrogen atom (ligand efficiency, LE) because conformational entropy loss upon binding is minimized [2]. Typical S-alkylated derivatives (e.g., 5-chloro-2-methylthiopyrimidine) exhibit RB ≥ 2, reducing predicted LE by approximately 0.1–0.2 kcal mol⁻¹ per heavy atom compared with the rigid 5-chloro-4(3H)-pyrimidinethione core [3].

Molecular design Ligand efficiency Fragment-based screening

Application Scenarios Where 5-Chloro-4(3H)-pyrimidinethione (CAS 811450-24-5) Demonstrates Quantifiable Advantage


Fragment-Based Drug Discovery (FBDD) Library Design

With XLogP3 = 0.7, zero rotatable bonds, MW = 146.60 g/mol, TPSA = 56.5 Ų, and exactly 2 HBA / 1 HBD, 5-chloro-4(3H)-pyrimidinethione satisfies all 'Rule of Three' criteria for fragment library inclusion. Its intermediate lipophilicity avoids the non-specific binding and poor solubility of the 5-bromo analog (estimated XLogP3 >1.2) while providing sufficient hydrophobic contact for target engagement absent in the unsubstituted parent (XLogP3 ≈ 0.0). The rigid core ensures that crystallographic hits yield unambiguous binding poses, accelerating structure-guided optimization [1][2].

Orthogonal Dual-Functionalization Building Block for Parallel Library Synthesis

The 5-chloro-4(3H)-pyrimidinethione scaffold supports two-directional diversification: (i) S-alkylation of the 4-thione under mild basic conditions (K₂CO₃, DMF, RT to 50 °C) to introduce diversity element R¹, and (ii) subsequent SNAr displacement of the C5 chlorine with amines (60–80 °C, 4–12 h) to install R². The moderated reactivity of chlorine (relative to bromine) prevents premature displacement during the S-alkylation step, a chemoselectivity advantage not achievable with the 5-bromo analog, making this compound the preferred core for two-dimensional library enumeration [3][4].

Enzyme Inhibitor Scaffold with Thione-Specific Binding Interactions

Pyrimidine-4-thione derivatives evaluated against human carbonic anhydrase isoforms I and II and acetylcholinesterase (AChE) demonstrate that the 4-thione moiety contributes to enzyme inhibition through sulfur-mediated interactions distinct from the carbonyl-based inhibition of uracil analogs. The 5-chloro compound, as the foundational 4-thione core with an additional C5 diversification handle, serves as the optimal starting scaffold for structure–activity relationship (SAR) exploration of thione-dependent inhibition mechanisms, where replacing the thione with a carbonyl (as in 5-chlorouracil) completely abolishes the sulfur-specific pharmacophore [5].

Regulatory-Compliant Procurement for Academic and Industrial Chemistry Laboratories

The compound's complete ECHA GHS classification (Acute Toxicity Cat. 4, Skin Irritation Cat. 2, Eye Damage Cat. 1, STOT SE Cat. 3) provides procurement-ready safety documentation that non-classified analogs lack. Institutional chemical hygiene plans requiring GHS-classified reagents can directly incorporate this compound without additional hazard assessment, reducing administrative overhead and liability risk compared to the 5-bromo analog, which lacks ECHA notification [1].

Quote Request

Request a Quote for 4(3H)-Pyrimidinethione, 5-chloro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.